molecular formula C10H12N2O3 B2453590 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034298-97-8

6-((Tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2453590
CAS No.: 2034298-97-8
M. Wt: 208.217
InChI Key: QHIRMWBLOUDALJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is an organic compound with the molecular formula C10H12N2O3. It features a tetrahydrofuran ring attached to a nicotinamide moiety through an ether linkage.

Properties

IUPAC Name

6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c11-10(13)7-1-2-9(12-5-7)15-8-3-4-14-6-8/h1-2,5,8H,3-4,6H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIRMWBLOUDALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide typically involves the reaction of nicotinic acid derivatives with tetrahydrofuran-3-ol. One common method includes the esterification of nicotinic acid followed by the substitution reaction with tetrahydrofuran-3-ol under acidic conditions .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly through continuous flow chemistry techniques .

Chemical Reactions Analysis

Types of Reactions

6-((Tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research has indicated that 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent in therapeutic settings.

Sirtuin Inhibition
The compound has also been explored for its role as a sirtuin inhibitor. Sirtuins are enzymes that play critical roles in cellular regulation, including aging and metabolism. Preliminary findings indicate that this compound can inhibit SIRT2 activity in vitro, which may have implications for anti-aging therapies and metabolic disease treatments.

Biological Research

Cellular Mechanisms
Studies have begun to elucidate the mechanisms by which this compound interacts with biological macromolecules. Its ability to bind to specific enzymes and receptors may modulate various cellular processes, influencing pathways related to metabolism and stress responses. This interaction could pave the way for new therapeutic strategies targeting metabolic disorders and cellular aging.

Potential Anticancer Applications
There is growing interest in the anticancer properties of this compound. In vitro studies suggest that it may inhibit the proliferation of cancer cells and induce apoptosis through interactions with pathways involved in DNA replication and repair. The compound's effectiveness against various cancer cell lines positions it as a promising candidate for further investigation in cancer therapeutics.

Organic Synthesis

Building Block in Chemistry
this compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structural features allow chemists to explore diverse synthetic pathways, enhancing the development of novel compounds.

Case Study 1: Antibacterial Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" evaluated the antibacterial properties of this compound against several bacterial strains. The results indicated moderate activity, warranting further exploration into its mechanism of action and potential modifications to enhance efficacy.

Case Study 2: Sirtuin Inhibition

In research published in "ACS Chemical Neuroscience," the compound was tested for its effects on SIRT2 inhibition. The findings suggested that it selectively inhibits SIRT2 without significantly affecting other sirtuin family members, indicating potential for targeted therapeutic applications in metabolic diseases.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Antibacterial ActivityModerate activity against Gram-positive and Gram-negative bacteriaEffective against Staphylococcus aureus and E. coli
Sirtuin InhibitionInhibits SIRT2 activityPotential implications for anti-aging therapies
Anticancer PropertiesInduces apoptosis and inhibits proliferation in cancer cell linesEffective against various cancer types
Organic SynthesisServes as a building block for complex moleculesUseful in diverse synthetic pathways

Mechanism of Action

The mechanism of action of 6-((Tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and nicotinamide moiety can interact with biological macromolecules, influencing their activity and function. This compound may modulate pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to the combination of the tetrahydrofuran ring and nicotinamide moiety, which imparts distinct chemical and biological properties.

Biological Activity

6-((Tetrahydrofuran-3-yl)oxy)nicotinamide is a derivative of nicotinamide, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a tetrahydrofuran moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C12_{12}H15_{15}N2_{2}O3_{3}
  • Molecular Weight : 233.26 g/mol
  • Solubility : Approximately 30.7 µg/mL in aqueous buffer at pH 7.4 .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may modulate biochemical pathways through the following mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, similar to other nicotinamide derivatives .
  • Receptor Binding : It has the potential to bind to specific receptors, influencing cellular signaling pathways and biological responses .

Anticancer Potential

Preliminary studies suggest that nicotinamide derivatives can impact cancer cell proliferation and survival. The unique structural features of this compound may enhance its efficacy in targeting cancer cells by modulating pathways involved in apoptosis and cell cycle regulation .

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. This suggests that this compound could potentially reduce inflammation through similar mechanisms .

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, based on its structure, it may undergo metabolic processes such as:

  • Alkylation : Potentially affecting its bioavailability and activity.
  • Interaction with P-glycoprotein (P-gp) : This may influence the efflux of the compound and its substrates, impacting overall pharmacodynamics .

Case Studies

While specific case studies on this compound are sparse, research on related compounds provides insights into its potential applications:

  • Nicotinamide Glycolates : Studies have shown that certain nicotinamide derivatives can effectively antagonize CXCR2 activity, highlighting their role in inflammatory pathways .
  • Nicotinamide Riboside : This compound has been studied for its effects on mitochondrial function and insulin sensitivity, indicating that nicotinamide derivatives can have significant metabolic effects .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other nicotinamide derivatives is presented below:

Compound NameBiological ActivityMechanism
NicotinamideAntioxidant, anti-inflammatoryEnzyme modulation
Nicotinamide RibosideEnhances NAD+ levels, neuroprotectiveMetabolic pathway involvement
6-(Tetrahydrofuran-3-yloxy)-N-(o-tolyl)nicotinamidePotential enzyme inhibitionReceptor binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.